molecular formula C14H22N6O6S B1664787 Allantoin biotin CAS No. 4492-73-3

Allantoin biotin

Cat. No. B1664787
CAS RN: 4492-73-3
M. Wt: 402.43 g/mol
InChI Key: DCWBLFMYZJBXPI-UFLZEWODSA-N
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Description

Allantoin biotin is a protein aggregate suppressor.

Scientific Research Applications

Skin Conditioning and Cosmetic Applications

Allantoin biotin, along with other allantoin complexes, is primarily used as a skin-conditioning agent. It has been widely incorporated into cosmetic products, exhibiting beneficial effects on skin health. Becker et al. (2010) highlighted the usage of allantoin in a variety of cosmetic formulations, noting its skin-conditioning properties and safety in cosmetic products (Becker et al., 2010).

Role in Yeast Growth and Metabolism

Allantoin's interaction with biotin plays a significant role in the growth of yeast. Di Carlo et al. (1953) reported that Saccharomyces cerevisiae requires a higher concentration of biotin for growth on allantoin, suggesting a metabolic relationship between these compounds (Di Carlo et al., 1953).

Cognitive Function Enhancement

Ahn et al. (2014) investigated the effects of allantoin on cognitive function and discovered that it significantly enhanced memory, suggesting potential applications in cognitive dysfunction treatments, such as in Alzheimer's disease (Ahn et al., 2014).

Stress Tolerance in Plants

Irani and Todd (2018) showed that exogenous allantoin increased Arabidopsis seedlings' tolerance to NaCl stress, highlighting its role in enhancing plants' tolerance to oxidative stress (Irani & Todd, 2018).

Muscle Cell Differentiation and Energy Production

Ma et al. (2018) demonstrated that allantoin and extracts from Dioscorea batatas stimulated myoblast differentiation into myotubes and increased energy production, indicating potential applications in preventing skeletal muscle dysfunction (Ma et al., 2018).

Drug Delivery and Skin Hydration

Manca et al. (2016) explored the use of allantoin in liposome-like formulations for improving skin hydration and enhancing dermal delivery of allantoin, suggesting its potential in topical therapeutic applications (Manca et al., 2016).

Chemiluminescence Detection

Saqib et al. (2017) developed a chemiluminescence method for sensitive and selective allantoin determination, indicating its potential in sensing applications related to oxidative stress monitoring (Saqib et al., 2017).

Protein Stability and Aggregation

Arakawa and Maluf (2018) studied the effects of allantoin on protein stability, revealing its influence on aggregation and thermal stability of various proteins, which could have implications in pharmaceutical formulations (Arakawa & Maluf, 2018).

Potential Caloric Restriction Mimetic

Calvert et al. (2015) identified allantoin as a potential caloric restriction mimetic, suggesting its role in lifespan extension and healthspan improvement in Caenorhabditis elegans, a model organism for aging studies (Calvert et al., 2015).

Biomarker of Oxidative Stress

Benzie et al. (1999) explored the use of allantoin as a biomarker of oxidative stress, highlighting its potential in assessing oxidative turnover and stress in clinical settings (Benzie et al., 1999).

Wound Healing Applications

Valle et al. (2020) combined pectin and allantoin to develop a film for wound healing, indicating the potential use of allantoin in medical applications for skin injuries (Valle et al., 2020).

Modulation of Aging Impairments and Cancer Protection

Marzook et al. (2021) studied allantoin's role in improving aging processes and protecting against cancer, suggesting its use in health improvement and cancer protection under stress conditions (Marzook et al., 2021).

Allantoin in Species Interactions

Wang et al. (2007) highlighted allantoin's role in species interactions, particularly in rice and other organisms in paddy soil, suggesting its ecological significance (Wang et al., 2007).

properties

CAS RN

4492-73-3

Product Name

Allantoin biotin

Molecular Formula

C14H22N6O6S

Molecular Weight

402.43 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C10H16N2O3S.C4H6N4O3/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;5-3(10)6-1-2(9)8-4(11)7-1/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);1H,(H3,5,6,10)(H2,7,8,9,11)/t6-,7-,9-;/m0./s1

InChI Key

DCWBLFMYZJBXPI-UFLZEWODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N

SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N

Appearance

Solid powder

Other CAS RN

4492-73-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Allantoin biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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